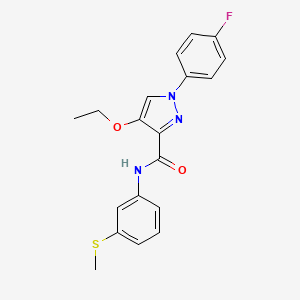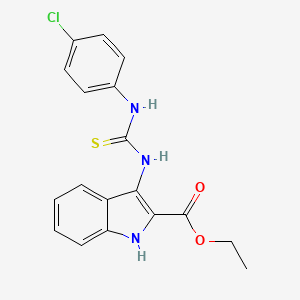
2-(4-(methylthio)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Methylthio)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is an organic compound comprising a thiazole ring, nitrophenyl, and methylthiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 2-(4-(Methylthio)phenyl)acetamide
Starting Materials: : 4-(Methylthio)benzyl chloride and ammonia.
Reaction: : The reaction takes place under reflux with an organic solvent like ethanol.
Condition: : Temperature around 80°C, under an inert atmosphere.
Product Isolation: : Crystallization or distillation.
Synthesis of 4-(3-Nitrophenyl)thiazol-2-ylamine
Starting Materials: : 3-Nitroaniline and α-haloketone.
Reaction: : Cyclocondensation reaction in the presence of a base such as sodium ethoxide.
Condition: : Temperature around 100°C, solvent ethanol.
Product Isolation: : Recrystallization.
Final Synthesis
Starting Materials: : 2-(4-(Methylthio)phenyl)acetamide and 4-(3-Nitrophenyl)thiazol-2-ylamine.
Reaction: : Condensation reaction in the presence of coupling reagents like EDCI or DCC.
Condition: : Room temperature, solvent like dichloromethane.
Product Isolation: : Purification via chromatography or recrystallization.
Industrial Production Methods
For large-scale production, continuous flow synthesis could be employed to enhance yield and purity while ensuring a safer reaction environment. Process optimization involves selecting appropriate reaction vessels, precise control of temperature and pressure, and implementing effective purification techniques.
Chemical Reactions Analysis
Oxidation Reactions
Reagents: : KMnO₄ or H₂O₂.
Conditions: : Ambient to elevated temperatures.
Products: : Formation of sulfone derivatives.
Reduction Reactions
Reagents: : NaBH₄ or catalytic hydrogenation.
Conditions: : Room temperature under hydrogen atmosphere.
Products: : Reduced nitro group to amino group.
Substitution Reactions
Reagents: : Various electrophiles like alkyl halides.
Conditions: : Nucleophilic substitution at the phenyl ring.
Products: : Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Utilized as a building block in organic synthesis.
Intermediate for synthesizing complex heterocyclic compounds.
Biology
Studied for its potential inhibitory effects on certain enzymes.
Investigated for antimicrobial properties.
Medicine
Explored as a potential pharmacophore in drug discovery.
Possible applications in anti-inflammatory and anticancer therapies.
Industry
Used in the development of functional materials like dyes and polymers.
Potential use in agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
The nitrophenyl group is known to interact with protein binding sites, possibly affecting enzymatic activities.
The thiazole ring can participate in π-π stacking interactions, influencing molecular recognition.
Pathways involving redox reactions and nucleophilic substitution are also relevant.
Comparison with Similar Compounds
Unique Features
Combines a thiazole ring with methylthiophenyl and nitrophenyl groups.
Versatile reactivity due to various functional groups.
Similar Compounds
2-(4-(Methylsulfinyl)phenyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide.
2-(4-(Methylthio)phenyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide.
Thiazole derivatives with different substituents on the phenyl rings.
This compound's versatility and unique structure provide significant potential across multiple disciplines, making it a valuable focus for ongoing research.
Properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S2/c1-25-15-7-5-12(6-8-15)9-17(22)20-18-19-16(11-26-18)13-3-2-4-14(10-13)21(23)24/h2-8,10-11H,9H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGGAHBZBDDUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(4-Fluorophenyl)azepan-1-yl]pent-4-en-1-one](/img/structure/B2910684.png)

![N-(4-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2910688.png)
![1-(2-Fluorophenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea](/img/structure/B2910689.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide](/img/structure/B2910692.png)





![4-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2910700.png)
![8-methoxy-3-(2-phenylethyl)-2-propyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2910704.png)
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2910705.png)
![N-(3,5-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2910706.png)
